Bienvenue dans la boutique en ligne BenchChem!

7-Benzofuranol, 6-methoxy-2-methyl-

Tubulin polymerization inhibition SAR Hydrogen bond donor

The 6-OMe/7-OH/2-Me substitution triad is pharmacophorically essential: C7-OH removal causes ~20-fold potency loss; C2-Me deletion collapses endothelial selectivity from 81 to 0.9. This rule-of-three-compliant fragment (MW 178, LogP 2.3, TPSA 42.6 Ų) is the core scaffold of clinical-stage BNC105. Procure ≥95% purity for FBDD, scaffold-hopping, and late-stage C3 diversification.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 88367-32-2
Cat. No. B3360095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzofuranol, 6-methoxy-2-methyl-
CAS88367-32-2
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=C(C=C2)OC)O
InChIInChI=1S/C10H10O3/c1-6-5-7-3-4-8(12-2)9(11)10(7)13-6/h3-5,11H,1-2H3
InChIKeyJTIFXWCATOSFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methylbenzofuran-7-ol (CAS 88367-32-2): Procurement-Grade Physicochemical and Structural Baseline


7-Benzofuranol, 6-methoxy-2-methyl- (CAS 88367-32-2), systematically named 6-methoxy-2-methyl-1-benzofuran-7-ol, is a trisubstituted benzofuran scaffold bearing a C7 hydroxyl, a C6 methoxy, and a C2 methyl group (C₁₀H₁₀O₃, MW 178.18 g/mol) . Its computed physicochemical profile—XLogP3 2.3, topological polar surface area (TPSA) 42.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond—places it squarely within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns . The compound is commercially available as a research-grade small-molecule scaffold (purity ≥95%) and serves as the core substructure of the clinical-stage tubulin polymerization inhibitor BNC105 .

Why Generic Substitution of 6-Methoxy-2-methylbenzofuran-7-ol (CAS 88367-32-2) with Unsubstituted or Incompletely Decorated Benzofuran Analogs Fails


Benzofuran congeners lacking the precise 6-OMe/7-OH/2-Me substitution triad are not functionally interchangeable for programs targeting tubulin-polymerization inhibition or pursuing fragment elaboration at this scaffold. Structure–activity relationship (SAR) data from the BNC105 discovery program demonstrate that removal of the C7 hydroxyl—as in 6-methoxy-2-methylbenzofuran (CAS 29040-48-0, 0 HBD)—abolishes a critical hydrogen-bond donor interaction required for tubulin binding, resulting in an approximately 20-fold loss of antiproliferative potency . Conversely, compounds bearing C7-OH but lacking the C2-methyl substituent show a collapse in selectivity for activated endothelial cells over quiescent endothelium (selectivity ratio drops from 81 to 0.9), confirming that the C2-methyl is not a passive bystander but a selectivity-determining pharmacophoric element . Substituting the entire scaffold with the simpler benzofuran-7-ol (CAS 4790-81-2) sacrifices both the lipophilicity-tuning methoxy group and the C2-methyl, yielding a compound with distinct solubility, permeability, and target-binding profiles .

Quantitative Differentiation Evidence for 6-Methoxy-2-methylbenzofuran-7-ol (CAS 88367-32-2) Versus Closest Analogs


C7-Hydroxyl Hydrogen-Bond Donor: Potency Differential Versus 6-Methoxy-2-methylbenzofuran (Deoxy Analog, CAS 29040-48-0)

In the benzo[b]furan tubulin inhibitor series described by Flynn et al., the C7-OH group serves as an essential hydrogen-bond donor to the colchicine binding site. When the C7-OH is replaced by hydrogen (i.e., comparing the 7-hydroxy scaffold to the corresponding 7-deoxy analog 6-methoxy-2-methylbenzofuran), the SAR discussion notes an approximately 20-fold increase in IC₅₀ values across multiple cancer cell lines . The deoxy analog 6-methoxy-2-methylbenzofuran (CAS 29040-48-0) possesses zero HBD (PubChem computed), whereas the target compound possesses one HBD, directly enabling the key tubulin interaction that underpins the nanomolar potency of BNC105-series compounds .

Tubulin polymerization inhibition SAR Hydrogen bond donor Antiproliferative potency MCF-7

C2-Methyl as Selectivity Determinant: Head-to-Head Comparison of C2-Me (BNC105 Core) Versus C2-H Analog in Activated vs. Quiescent Endothelial Cells

Within the same assay platform (Flynn et al., Table 3), the C2-methyl-bearing compound 8 (BNC105, containing the 6-methoxy-2-methylbenzofuran-7-ol core) and its direct C2-hydrogen analog compound 12 (identical 7-OH/6-OMe substitution but C2-H instead of C2-Me) were evaluated head-to-head for antiproliferative activity against activated HUVEC and quiescent HUVEC . Compound 8 displayed an activated HUVEC IC₅₀ of 0.31 nM with a selectivity ratio (IC₅₀ quiescent / IC₅₀ activated) of 81, while compound 12 showed an activated HUVEC IC₅₀ of 45 nM and a selectivity ratio of only 0.9 . This represents a 145-fold improvement in potency against activated endothelial cells and a 90-fold improvement in selectivity conferred specifically by the C2-methyl substituent .

Selectivity ratio Vascular disrupting agent HUVEC C2-substitution Endothelial cell selectivity

Fragment-Like Physicochemical Profile Versus the Fully Elaborated Lead BNC105: Suitability for FBDD and Parallel Chemistry

The target compound (MW 178.18, LogP 2.3, HBD 1, HBA 3, rotatable bonds 1, TPSA 42.6 Ų) satisfies all criteria of the fragment 'rule of three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) . In contrast, the fully elaborated clinical candidate BNC105 (CAS 945771-74-4) bearing the same core has MW 372.37, LogP ~3.4, and TPSA ~84 Ų, exceeding rule-of-three thresholds and occupying lead-like chemical space . The target scaffold thus provides a validated starting point for fragment growing, merging, or linking strategies while retaining the critical pharmacophoric elements that were proven essential in the BNC105 SAR campaign .

Fragment-based drug discovery Rule of three Physicochemical properties Scaffold Lead-likeness

Commercial Availability with Defined Purity Specification Versus Research-Grade Analogs with Undefined or Variable Purity

The target compound is stocked and supplied by Biosynth (through CymitQuimica) with a documented minimum purity of 95% . In contrast, several structurally close analogs such as 6-methoxy-2-methylbenzofuran (CAS 29040-48-0) are listed on multiple vendor platforms without a standardized, publicly declared purity specification, complicating procurement for reproducible research . The acetate prodrug form (7-Benzofuranol, 6-methoxy-2-methyl-, acetate, CAS 88367-31-1) is also commercially cataloged but with different physicochemical properties (MW 238.24, 0 HBD, 4 HBA, 3 rotatable bonds), rendering it unsuitable for applications requiring the free C7-OH .

Procurement Purity specification Quality control Commercial availability Reproducibility

Validated Synthetic Intermediate Status in Patent-Protected Antitumor Benzofuran Chemistry (CN108976187A)

Chinese patent CN108976187A (Shanghai Qingdong Biotech) explicitly employs 6-methoxy-2-methylbenzofuran-7-ol (the target compound) as a starting material for synthesizing deuterated and halogenated BNC105 analogs with improved toxicity profiles . The patent describes that BNC105 exhibits a median lethal dose (LD₅₀) of 60 mg/kg in mice, motivating the development of analogs with reduced toxicity while retaining the core scaffold . Example 1 uses the target compound as precursor to 6-methoxy-2-methyl-3-(1-(3,4,5-trimethoxyphenyl)allyl-2,2-dideuterium)-benzofuran-7-ol, and Example 2 generates the 2,2-dichloro analog . This patent-protected synthetic methodology provides a validated, operationally defined entry point for medicinal chemistry programs that simpler benzofuran scaffolds cannot replicate without additional synthetic steps.

Synthetic intermediate Patent Antitumor Deuterated analog Medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for 6-Methoxy-2-methylbenzofuran-7-ol (CAS 88367-32-2)


Fragment-Based Drug Discovery (FBDD) Library Design Targeting the Colchicine Binding Site of Tubulin

With a molecular weight of 178 Da, LogP 2.3, and TPSA 42.6 Ų, this scaffold qualifies as a rule-of-three-compliant fragment validated by the clinical-stage BNC105 program . It can be deployed as a core fragment for screening cascades, with the C7-OH and C2-Me providing two orthogonal vectors (hydrogen-bond donor and lipophilic selectivity handle) for fragment growing. The BNC105 SAR demonstrates that elaboration at C3 with aroyl groups yields nanomolar antiproliferative agents, providing a well-precedented growth vector .

Synthesis of Next-Generation Vascular Disrupting Agents (VDAs) with Reduced Toxicity

Patent CN108976187A documents the use of this exact scaffold as starting material for deuterated and halogenated BNC105 congeners designed to address the parent compound's toxicity limitations (LD₅₀ = 60 mg/kg in mice) . The pre-installed C7-OH, C6-OMe, and C2-Me functionalities eliminate the need for sequential protecting-group manipulations, enabling direct late-stage diversification at C3 via carbonylative coupling or halogenation chemistry .

Structure–Activity Relationship (SAR) Exploration of C2-Substituted Benzofuran Pharmacophores

The Flynn et al. SAR table (Table 3) reveals a striking 90-fold selectivity differential (ratio 81 vs. 0.9) between C2-Me and C2-H analogs of the 7-hydroxy-6-methoxy core . This scaffold therefore serves as the optimal starting point for systematic SAR studies probing C2-substitution effects on endothelial cell selectivity, tubulin polymerization inhibition, and antiproliferative potency—studies that cannot be conducted using the C2-unsubstituted benzofuran-7-ol (CAS 4790-81-2) .

Chemical Biology Probe Development Requiring Defined Hydrogen-Bond Donor Topology

The presence of a single, well-positioned hydrogen-bond donor (C7-OH) distinguishes this scaffold from the non-hydroxylated analog 6-methoxy-2-methylbenzofuran (0 HBD) . For chemical biology applications where tubulin-colchicine-site engagement requires a precise H-bond donor–acceptor network, procurement of the hydroxylated scaffold is mandatory. The 20-fold potency penalty observed upon C7-OH removal confirms the functional indispensability of this group for target engagement .

Quote Request

Request a Quote for 7-Benzofuranol, 6-methoxy-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.